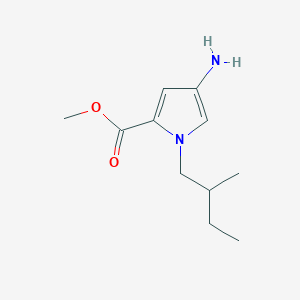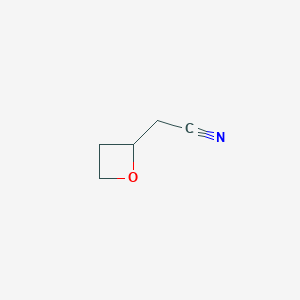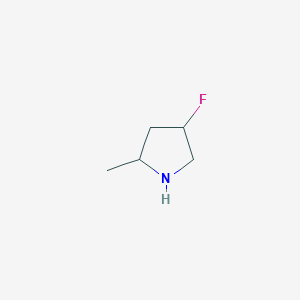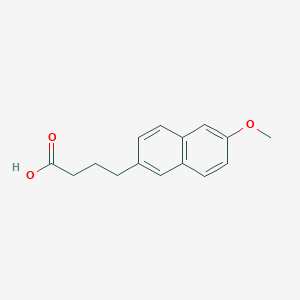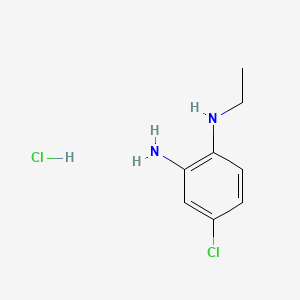![molecular formula C8H5ClN4 B13537757 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chloro substituent at the 4-position and an acetonitrile group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Finally, chlorination of this intermediate produces this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. One such method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including α-alkylation, cyclization, and chlorination to produce the target compound. This method is advantageous due to its operational simplicity and high selectivity .
化学反応の分析
Types of Reactions
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols in the presence of a base.
Suzuki Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under an inert atmosphere.
Major Products Formed
Nucleophilic Aromatic Substitution: Produces substituted pyrrolo[2,3-d]pyrimidine derivatives.
Suzuki Coupling:
科学的研究の応用
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is widely used as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown promise as anticancer and antiviral agents . Additionally, it is employed in the development of new therapeutic agents targeting specific kinases involved in disease pathways .
作用機序
The mechanism of action of compounds derived from 4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile often involves the inhibition of kinase enzymes. These enzymes play a critical role in cell signaling pathways that regulate cell growth, division, and survival. By inhibiting these kinases, the compounds can disrupt aberrant signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with potential antitubercular activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used as an intermediate in the synthesis of various pharmaceutical agents.
Uniqueness
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chloro and acetonitrile substituents make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of bioactive compounds .
特性
分子式 |
C8H5ClN4 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H5ClN4/c9-7-6-5(1-2-10)3-11-8(6)13-4-12-7/h3-4H,1H2,(H,11,12,13) |
InChIキー |
VJQDJBNBMJMNKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


